Cas no 120011-70-3 (Donepezil hydrochloride)

Donepezil hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride
- Donepezil HCl
- Aricept, E-2020 Donepezil HCl
- 2-(1-Benzylpiperidin-4-ylmethyl)-5,6-dimethoxyindan-1-one hydrochloride
- DONEPEZIL
- 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1h-inden-1-one hydrochloride
- DONEPEZIL HYDROCHLORIDE
- AKOS 226-31
- E-2020
- ARICEPT
- E2020
- 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochlorid
- 2-(1-Benzyl-4-piperidylmethyl)-5,6-dimethoxy-1-indanone Hydrochloride
- (±)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-1-indanone hydrochloride
- 2,3-Dihydro-5,6-dimethoxy-2-{[1-(phenylmethyl)-4-piperidinyl]methyl}-1H-inden-1-one
- 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, hydrochloride
- bnag
- Donepezi
- Aricept, E-2020
- Donepezil (Aricept)
- e2020(pharmaceutical)
- Donepezil, HCl
- Aricept ODT
- Donepezil (Hydrochloride)
- E 2020 (pharmaceutical)
- E 2020
- Eranz
- 1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine hcl
- DSSTox_RID_81832
- C24H30ClNO3
- DSSTox_CID_26698
- DSSTox_GSID_46698
- 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochlo
- Donepezil hydrochloride (JP17/USP)
- 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]-1H-inden-1-one
- (2RS)-2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one monohydrochloride
- DTXCID8026698
- D4099
- Donepezil hydrochloride [USAN:USP]
- DONEPEZIL HYDROCHLORIDE (USP-RS)
- Donepezil Hydrochloride10mg
- Donepezil Hydrochloride5 mg
- Tox21_112534
- EN300-269733
- Donepezil hydrochloride [USAN]
- NC00293
- DONEPEZIL HYDROCHLORIDE (USP MONOGRAPH)
- NAMZARIC COMPONENT DONEPEZIL HYDROCHLORIDE
- Donepezil HCl - Bio-X
- AC-913
- AKOS016340656
- 3O2T2PJ89D
- Aricept Evess
- MFCD00881312
- MLS001401387
- DONEPEZIL HYDROCHLORIDE [EP MONOGRAPH]
- DONEPEZIL HYDROCHLORIDE (EP MONOGRAPH)
- XWAIAVWHZJNZQQ-UHFFFAOYSA-N
- UNII-3O2T2PJ89D
- 120011-70-3 (HCl)
- s2462
- DONEPEZIL HYDROCHLORIDE [ORANGE BOOK]
- 884740-09-4 (.H2O)
- 2-(1-Benzyl-piperidin-4-ylmethyl)-5,6-dimethoxy-indan-1-one hydrochloride
- AMY40527
- A804411
- NSC758882
- KS-1051
- DTXSID0046698
- Donepezil Hyrochloride5mg
- CCG-213309
- E2020;E-2020
- CHEBI:4696
- NSC 737535
- CAS-120011-70-3
- 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride
- BCP24884
- AKOS000277343
- MLS000758276
- CS-0863
- 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine hydrochloride
- Donepezil hydrochloride (USAN:USP)
- Donepezil Hydrochloride 1.0 mg/ml in Methanol (as free base)
- rac-1-benzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidinium chloride
- (+-)-2,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride
- NSC737535
- DONEPEZIL HYDROCHLORIDE [USP MONOGRAPH]
- 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride
- AriceptODT
- CCG-101043
- 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-1h-inden-1-one hcl
- Donepezil hydrochloride,(S)
- BCP02205
- donepezilhcl
- BD164380
- Tox21_112534_1
- 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, hydrochloride (1:1)
- DONEPEZIL HYDROCHLORIDE [JAN]
- Donepezil HCl (Aricept)
- D00670
- 110119-84-1
- CHEMBL1678
- DONEPEZIL HYDROCHLORIDE [MART.]
- (R)(+) Dichlorophenyl amino alcohol
- SMR000449292
- Donepezil Hydrochloride; 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, hydrochloride (9CI); Aricept; Aricept D; BNAG; E 2020
- Memac
- 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride
- DONEPEZIL HYDROCHLORIDE (MART.)
- Aricept (TN)
- (+/-)-2-((1-BENZYL-4-PIPERIDYL)METHYL)-5,6-DIMETHOXY-1-INDANONE HYDROCHLORIDE
- (+-)-2-((1-Benzyl-4-piperidyl)methyl)-5,6-dimethoxy-1-indanone hydrochloride
- Q-100096
- NSC-737535
- Donepezil hydrochloride monohydrate, >=98% (HPLC)
- Donepezil,HCl
- Aricept D
- DONEPEZIL HYDROCHLORIDE [MI]
- HY-B0034
- DONEPEZIL HYDROCHLORIDE [WHO-DD]
- Q-201040
- donepezil hydrochloride hydrate
- ADLARITY
- FT-0602354
- NSC 758882
- DONEPEZIL HYDROCHLORIDE [USP-RS]
- DONEPEZIL HYDROCHLORIDE [VANDF]
- SCHEMBL1815
- rac-2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxyindan-1-one hydrochloride
- Memorit
- Q27106438
- Pharmakon1600-01504403
- HB2083
- FT-0625589
- NSC-758882
- NCGC00167537-02
- DONEPEZIL HYDROCHLORIDE COMPONENT OF NAMZARIC
- 120011-70-3
- NCGC00167537-01
- E-2022
- C24H29NO3.HCl
- Donepezil hydrochloride (JP18/USP)
- Donepezil hydrochloride?
- Donepezil hydrochloride
-
- MDL: MFCD00881312
- インチ: 1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H
- InChIKey: XWAIAVWHZJNZQQ-UHFFFAOYSA-N
- ほほえんだ: Cl[H].O=C1C2=C([H])C(=C(C([H])=C2C([H])([H])C1([H])C([H])([H])C1([H])C([H])([H])C([H])([H])N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H])OC([H])([H])[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 415.191421g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 6
- どういたいしつりょう: 415.191421g/mol
- 単一同位体質量: 415.191421g/mol
- 水素結合トポロジー分子極性表面積: 38.8Ų
- 重原子数: 29
- 複雑さ: 510
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
じっけんとくせい
- 色と性状: Powder
- ゆうかいてん: 223-227°C
- PSA: 38.77000
- LogP: 5.10100
- マーカー: 3419
Donepezil hydrochloride セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H300
- 警告文: P264-P270-P301+P310+P330-P405-P501
- 危険物輸送番号:UN 2811
- WGKドイツ:1
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:NK8927885
-
危険物標識:
- 危険レベル:6.1
- 包装グループ:II
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R36/37/38
Donepezil hydrochloride 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Donepezil hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A783895-5g |
2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride |
120011-70-3 | 98% | 5g |
$21.0 | 2025-02-20 | |
Axon Medchem | 1438-50 mg |
Donepezil hydrochloride |
120011-70-3 | 99% | 50mg |
€160.00 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13222-1g |
Donepezil HCl |
120011-70-3 | 98% | 1g |
¥668.00 | 2023-09-09 | |
Enamine | EN300-269733-1g |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride |
120011-70-3 | 1g |
$19.0 | 2023-09-11 | ||
Enamine | EN300-269733-5g |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride |
120011-70-3 | 5g |
$27.0 | 2023-09-11 | ||
ChemScence | CS-0863-200mg |
Donepezil Hydrochloride |
120011-70-3 | 99.97% | 200mg |
$158.0 | 2022-04-28 | |
DC Chemicals | DC3155-1 g |
Donepezil hydrochloride |
120011-70-3 | >98% | 1g |
$1000.0 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025530-1g |
Donepezil hydrochloride |
120011-70-3 | 98% | 1g |
¥37 | 2024-05-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025530-5g |
Donepezil hydrochloride |
120011-70-3 | 98% | 5g |
¥117 | 2024-05-26 | |
LKT Labs | D5753-100 mg |
Donepezil Hydrochloride |
120011-70-3 | ≥98% | 100MG |
$254.50 | 2023-07-11 |
Donepezil hydrochloride サプライヤー
Donepezil hydrochloride 関連文献
-
Mengying Wei,Zhongying Liu,Yuanyuan Liu,Shizhe Li,Mingxin Hu,Kexin Yue,Tianshu Liu,Yang He,Zifeng Pi,Zhiqiang Liu,Fengrui Song Food Funct. 2019 10 5656
-
Jian Ren,Fuxin Jiang,Shaoteng Wang,Haodong Hu,Bo Zhang,Yi Ping Zhao,Li Chen,Zhengang Lv,Fengying Dai Biomater. Sci. 2021 9 6444
-
Shreesh Raj Sammi,Durga Prasad Mishra,Shalini Trivedi,Shachi S. Smita,Abhishek Nagar,Sudeep Tandon,Rakesh Pandey RSC Adv. 2016 6 68870
-
Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
-
Haichao Wen,Hehe Tian,Chang Liu,Xiaoxu Zhang,Yao Peng,Xinquan Yang,Feng Chen,Jingming Li Food Funct. 2021 12 10994
-
6. Recent advances in the design of polymeric microneedles for transdermal drug delivery and biosensingMin Wang,Lianzhe Hu,Chenjie Xu Lab Chip 2017 17 1373
-
Caining Xue,Wenxin Yu,Haohan Song,Xiangyi Huang,Jicun Ren Analyst 2022 147 1357
-
Zhiheng Xing,Zhongmei He,Shuning Wang,Yu Yan,Hongyan Zhu,Yugang Gao,Yan Zhao,Lianxue Zhang RSC Adv. 2018 8 31646
-
Kowthavarapu Venkata Krishna,Ranendra Narayana Saha,Gautam Singhvi,Sunil Kumar Dubey RSC Adv. 2018 8 24740
-
Paul W. Elsinghorst,Wolfgang H?rtig,Simone Goldhammer,Jens Grosche,Michael Gütschow Org. Biomol. Chem. 2009 7 3940
Donepezil hydrochlorideに関する追加情報
Donepezil Hydrochloride: A Comprehensive Overview
Donepezil hydrochloride, with the CAS number 120011-70-3, is a widely recognized and extensively studied compound in the field of neuroscience and pharmacology. It is a potent and selective acetylcholinesterase (AChE) inhibitor, primarily used in the treatment of Alzheimer's disease. The compound has garnered significant attention due to its efficacy in improving cognitive function and its relatively favorable safety profile. This article delves into the latest research findings, clinical applications, and future directions of donepezil hydrochloride, providing a comprehensive understanding of its role in modern medicine.
The discovery and development of donepezil hydrochloride marked a significant milestone in the treatment of neurodegenerative disorders. Its mechanism of action involves inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine—a neurotransmitter critical for memory and cognitive functions. By preventing the degradation of acetylcholine, donepezil hydrochloride enhances cholinergic transmission in the brain, leading to improved cognitive performance in patients with Alzheimer's disease. Recent studies have further elucidated the compound's ability to modulate other neurotransmitter systems, potentially broadening its therapeutic applications.
One of the most notable advancements in the research of donepezil hydrochloride is its potential role in treating other neurological conditions beyond Alzheimer's disease. For instance, emerging evidence suggests that it may be effective in managing symptoms of Parkinson's disease dementia and Lewy body dementia. These findings highlight the versatility of donepezil hydrochloride as a therapeutic agent in neurology. Moreover, ongoing clinical trials are exploring its efficacy in combination with other medications, aiming to enhance its therapeutic benefits while minimizing adverse effects.
The pharmacokinetics and pharmacodynamics of donepezil hydrochloride have been extensively studied, providing insights into its optimal dosing regimens and bioavailability. The compound is well-absorbed orally, with a relatively long half-life that allows for once-daily administration. This convenience makes it a preferred option for patients requiring long-term therapy. Recent research has also focused on optimizing drug delivery systems to improve bioavailability and reduce systemic side effects, further enhancing its therapeutic potential.
In terms of safety, donepezil hydrochloride is generally well-tolerated by most patients. Common side effects include gastrointestinal disturbances such as nausea and diarrhea, which are typically mild and transient. However, recent studies have highlighted the importance of monitoring for rare but serious adverse effects, such as seizures or cardiac arrhythmias, particularly in patients with pre-existing conditions. These findings underscore the need for careful patient screening and monitoring when prescribing donepezil hydrochloride.
The impact of donepezil hydrochloride on quality of life for patients with Alzheimer's disease cannot be overstated. By slowing the progression of cognitive decline, it enables patients to maintain independence and engage in daily activities for a longer period. Furthermore, its cost-effectiveness compared to newer therapies makes it an essential component of Alzheimer's disease management strategies worldwide.
In conclusion, donepezil hydrochloride, with its CAS number 120011-70-3, remains a cornerstone in the treatment of neurodegenerative disorders. Its robust scientific foundation, coupled with ongoing research into new applications and delivery systems, ensures that it will continue to play a vital role in improving patient outcomes. As our understanding of neurological diseases evolves, so too will the role of donepezil hydrochloride, offering hope for millions affected by these debilitating conditions.
120011-70-3 (Donepezil hydrochloride) 関連製品
- 475-83-2(Nuciferine)
- 845252-34-8(Donepezil impurity C)
- 120013-56-1(6-O-Desmethyl Donepezil)
- 475-67-2(Isocorydine)
- 120013-57-2(5-O-Desmethyl Donepezil)
- 478-61-5(Berbamine)
- 120014-06-4(Donepezil)
- 1189443-74-0(6-O-Desmethyl Donepezil-d5)
- 197010-20-1(Hydroxy Donepezil(Mixture of Diastereomers))
- 58-46-8(Tetrabenazine)

